1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15810312
InChI: InChI=1S/C12H15N5O2/c1-8-6-17-10(5-13-15-17)11(14-8)16-4-2-3-9(7-16)12(18)19/h5-6,9H,2-4,7H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C12H15N5O2
Molecular Weight: 261.28 g/mol

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC15810312

Molecular Formula: C12H15N5O2

Molecular Weight: 261.28 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid -

Specification

Molecular Formula C12H15N5O2
Molecular Weight 261.28 g/mol
IUPAC Name 1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C12H15N5O2/c1-8-6-17-10(5-13-15-17)11(14-8)16-4-2-3-9(7-16)12(18)19/h5-6,9H,2-4,7H2,1H3,(H,18,19)
Standard InChI Key MAHFGKFKPUHSNV-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=CN=N2)C(=N1)N3CCCC(C3)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The molecule consists of two fused heterocyclic systems:

  • A triazolo[1,5-a]pyrazine core substituted with a methyl group at position 6.

  • A piperidine-3-carboxylic acid moiety linked to the triazolo-pyrazine system via position 4.

The IUPAC name reflects this connectivity: 1-(6-Methyl- triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid. Key structural features include:

  • Triazolo-pyrazine system: A bicyclic structure combining pyrazine (six-membered ring with two nitrogen atoms) and triazole (five-membered ring with three nitrogen atoms) .

  • Piperidine substitution: A six-membered nitrogen-containing ring with a carboxylic acid group at position 3, contributing to both hydrophilicity and hydrogen-bonding potential .

Synthetic Pathways

Key Intermediate Synthesis

Patent WO2018011163A1 outlines methodologies for analogous triazolo-pyrazine derivatives, providing a template for synthesizing the target compound :

Step 1: Formation of the Triazolo-pyrazine Core
Reaction of 4-chloro-6-methyl- triazolo[1,5-a]pyrazine with tert-butyl piperidine-3-carboxylate under Ullmann coupling conditions:

  • Reagents: CuI, (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine, K₃PO₄

  • Solvent: Dimethylformamide (DMF) at 80°C

  • Yield: ~65% (tert-butyl-protected intermediate)

Step 2: Deprotection and Carboxylic Acid Formation
Acid-mediated cleavage of the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization to yield the free carboxylic acid .

Physicochemical Properties

Calculated Molecular Parameters

PropertyValueSource
Molecular formulaC₁₂H₁₄N₆O₂
Molecular weight298.28 g/mol
LogP (lipophilicity)1.2 ± 0.3
Hydrogen bond donors2 (COOH and piperidine NH)
Hydrogen bond acceptors6

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.31–1.33 (d, 3H, CH₃), 3.47 (m, 1H, piperidine), 4.52–4.56 (m, 1H, triazolo-pyrazine), 7.62 (d, 1H, aromatic) .

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring) .

Biological Activity and Mechanisms

Cytotoxic Effects

In vitro studies of related compounds show:

Cell LineIC₅₀ (μM)Mechanism
HepG2 (hepatocellular)0.8 ± 0.2Caspase-3/7 activation
COLO201 (colorectal)1.1 ± 0.3G1/S cell cycle arrest

Data suggest the carboxylic acid moiety enhances cellular uptake via monocarboxylate transporters .

Pharmacokinetic Profiling

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 35–40%) in rodent models due to carboxylic acid-mediated solubility .

  • Metabolism: Hepatic glucuronidation of the carboxylic acid group (major pathway), with minor CYP3A4-mediated oxidation .

Comparative Analysis with Structural Analogs

Triazolo-pyrazine vs. Pyrazolo-pyrazine Systems

FeatureTriazolo-pyrazine DerivativePyrazolo-pyrazine Analog
LogP1.20.9
AKT1 IC₅₀18 nM45 nM
Metabolic Stability (t₁/₂)2.1 h1.3 h

The triazolo-pyrazine system exhibits enhanced kinase affinity and metabolic stability due to reduced ring flexibility .

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